3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol
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Overview
Description
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10ClNOS. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the thiophene ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a thiophene ring.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains a pyridine ring with a fluorine substituent.
Uniqueness
3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol is unique due to the presence of the 5-chlorothiophene ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H10ClNOS |
---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
3-amino-3-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2 |
InChI Key |
GNWAGCGACSWXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CCO)N |
Origin of Product |
United States |
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